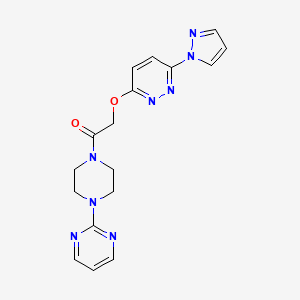

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone

Descripción

Propiedades

IUPAC Name |

2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N8O2/c26-16(23-9-11-24(12-10-23)17-18-5-1-6-19-17)13-27-15-4-3-14(21-22-15)25-8-2-7-20-25/h1-8H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZIJXGPOHTDLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)C(=O)COC3=NN=C(C=C3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 6-(1H-pyrazol-1-yl)pyridazine and 4-(pyrimidin-2-yl)piperazine. These intermediates are then coupled through an ether linkage to form the final product. Common reagents used in these reactions include bases like potassium carbonate, solvents like dimethylformamide (DMF), and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone may be studied for its potential as a bioactive molecule. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it may interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone with structurally analogous compounds, focusing on key structural features, synthesis methods, and biological activity (where available):

Key Structural and Functional Differences:

Heterocyclic Diversity :

- The target compound uniquely combines pyridazine, pyrazole, and pyrimidine, whereas analogs like CHEMBL1983715 and Compound 8p prioritize thiazole/imidazole cores. Pyridazine’s electron-deficient nature may enhance binding to ATP pockets in kinases compared to pyrimidine-only analogs .

- BLU-263 incorporates a pyrrolotriazine system, offering planar rigidity absent in the target compound.

Substituent Effects: The ethanone linker in the target compound provides conformational flexibility, contrasting with rigid triazole or thiazole linkers in Compound 8p and CHEMBL1983715. The absence of nitro or fluorophenyl groups in the target compound may reduce metabolic liabilities compared to Compound 8p and BLU-263 .

Synthetic Complexity :

- The target compound’s synthesis likely requires sequential functionalization of pyridazine (e.g., O-alkylation) and piperazine coupling, whereas BLU-263 demands enantioselective steps and palladium-catalyzed cross-couplings .

Actividad Biológica

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a complex organic molecule characterized by its unique structural features, including multiple heterocycles such as pyrazole, pyridazine, and piperazine. These structural components are known to confer significant biological activity, particularly in the context of pharmacology and medicinal chemistry.

Structural Overview

The compound features:

- Pyrazole Ring : Known for its role in various biological activities, including antimicrobial and anti-inflammatory properties.

- Pyridazine Ring : Often associated with neuropharmacological effects and potential anti-tubercular activity.

- Piperazine Group : Commonly found in many pharmaceuticals, particularly those targeting the central nervous system.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways. Notably, the presence of the piperazine moiety suggests potential inhibition of kinases, which are crucial in cancer and inflammatory diseases.

In Vitro Studies

Research indicates that compounds with similar structures exhibit significant interactions with biological targets. For instance:

- Kinase Inhibition : The compound may act as a kinase inhibitor, impacting pathways involved in cell proliferation and survival.

- Antimicrobial Activity : Similar derivatives have shown effectiveness against various bacterial strains, indicating potential use in treating infections .

Case Studies

A study focused on substituted derivatives demonstrated that compounds featuring a pyrazole-pyridazine linkage exhibited notable activity against Mycobacterium tuberculosis. The most active derivatives showed IC50 values ranging from 1.35 to 2.18 μM, suggesting strong anti-tubercular properties .

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-(1H-pyrazol-4-yl)pyridazin-3-one | Pyrazole and pyridazine rings | Antimicrobial |

| 4-(piperidin-1-yl)-6-methylpyridazine | Piperidine and pyridazine | Antidepressant |

| 2-(4-(2-chloro-pyridin-4-yloxy)-phenyl)-piperazine | Piperazine with aromatic substitution | Antipsychotic |

The diversity in biological activity among these compounds highlights the potential for developing novel therapeutics based on the target compound's structure.

Synthesis and Pharmacological Development

The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone involves several steps:

- Formation of Pyrazole Ring : Achieved through reactions involving hydrazine and diketones.

- Cyclization to Pyridazine : Involves dihydrazides reacting with dicarbonyl compounds.

- Coupling Reactions : Linking the pyrazole and pyridazine rings using ether or amide bonds.

This synthetic route is crucial for optimizing the compound's pharmacological properties and enhancing its efficacy against targeted diseases .

Q & A

Q. How can researchers elucidate the compound’s binding mode to a target protein?

- Methodological Answer :

- X-ray Crystallography : Co-crystallize with purified receptor (e.g., 5-HT1A) using hanging-drop vapor diffusion (20% PEG 3350, pH 8.5) .

- Molecular Dynamics Simulations : Run 100 ns trajectories in GROMACS to analyze binding pocket flexibility and hydrogen bond networks .

- SPR/Biacore : Measure binding kinetics (ka/kd) at varying temperatures to infer thermodynamic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.